molecular formula C16H22FN5O2 B2395317 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide CAS No. 1257551-60-2

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B2395317
CAS No.: 1257551-60-2
M. Wt: 335.383
InChI Key: RTKWWBQTIXNHGC-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide is a synthetic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a 4-fluorophenyl group, an oxoimidazolidinone ring, and a methylpiperazine moiety

Scientific Research Applications

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of imidazolidinone derivatives.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Methylpiperazine Moiety: The final step involves the coupling of the imidazolidinone intermediate with 4-methylpiperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the imidazolidinone ring.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds such as clemizole and omeprazole, which contain imidazole rings, share some structural similarities with 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide.

    Piperazine Derivatives: Compounds like piperazine and its derivatives, which are commonly used in medicinal chemistry, also share similarities.

Uniqueness

What sets this compound apart is its unique combination of the imidazolidinone ring, 4-fluorophenyl group, and methylpiperazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN5O2/c1-19-6-9-21(10-7-19)18-15(23)12-20-8-11-22(16(20)24)14-4-2-13(17)3-5-14/h2-5H,6-12H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKWWBQTIXNHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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